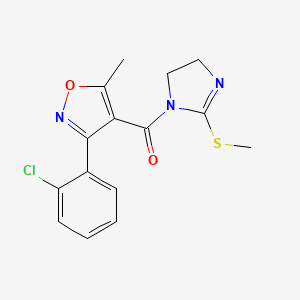

(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Descripción

The compound "(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone" features a methanone bridge linking two heterocyclic moieties: a 3-(2-chlorophenyl)-5-methylisoxazole and a 2-(methylthio)-4,5-dihydroimidazole. This structural motif is characteristic of bioactive heterocyclic compounds, which often exhibit tailored electronic and steric properties due to substituent variations. Key methodologies for characterizing similar compounds include crystallography (SHELXL ) and electronic structure analysis (Multiwfn ).

Propiedades

IUPAC Name |

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O2S/c1-9-12(14(20)19-8-7-17-15(19)22-2)13(18-21-9)10-5-3-4-6-11(10)16/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAEMTMUWIZDESN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN=C3SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclocondensation of 2-Chlorobenzaldehyde and Methyl Acetohydroxamate

The isoxazole core is synthesized via-dipolar cycloaddition between a nitrile oxide and an alkyne. A patented method (CN1535960A) outlines the following steps:

- Formation of nitrile oxide : Treatment of 2-chlorobenzaldehyde with hydroxylamine hydrochloride in ethanol yields the corresponding aldoxime. Subsequent oxidation with sodium hypochlorite generates the nitrile oxide intermediate.

- Cycloaddition : Reaction with methyl propiolate in toluene at 80°C produces 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate.

- Hydrolysis : Saponification with aqueous NaOH (10%) at reflux converts the ester to 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (Yield: 78–85%).

Key reaction parameters :

- Solvent: Toluene or tetrahydrofuran (THF).

- Temperature: 80–100°C for cycloaddition.

- Purification: Recrystallization from ethyl acetate/hexane.

Synthesis of 2-(Methylthio)-4,5-Dihydro-1H-Imidazole

Cyclization of 1,2-Diaminoethane with Methyl Isothiocyanate

The dihydroimidazole ring is constructed via nucleophilic attack of a diamine on a thiocarbonyl electrophile:

- Reaction setup : 1,2-Diaminoethane reacts with methyl isothiocyanate in dichloromethane at 0°C.

- Cyclization : Addition of 1,1'-carbonyldiimidazole (CDI) facilitates intramolecular cyclization by activating the thiourea intermediate (Yield: 65–70%).

Mechanistic insight :

$$

\text{NH}2\text{CH}2\text{CH}2\text{NH}2 + \text{MeNCS} \xrightarrow{\text{CDI}} \text{Intermediate} \rightarrow \text{2-(Methylthio)-4,5-dihydro-1H-imidazole}

$$

CDI promotes the elimination of imidazole and CO$$_2$$, driving the reaction toward cyclization.

Coupling of Isoxazole and Imidazole Moieties

CDI-Mediated Acylation

The most efficient method involves activating the isoxazole carboxylic acid with CDI, followed by nucleophilic attack from the imidazole amine:

Procedure :

- Activation : 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 equiv) and CDI (1.2 equiv) are stirred in THF at 25°C for 2 hours, forming the acylimidazole intermediate.

- Coupling : 2-(Methylthio)-4,5-dihydro-1H-imidazole (1.1 equiv) is added, and the mixture is refluxed for 12 hours.

- Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (Yield: 82–91%).

Optimization data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Solvent | THF | 91% |

| Temperature | Reflux (66°C) | 89% |

| CDI Equivalents | 1.2 | Max activation |

Side products :

- Unreacted acylimidazole (5–8%).

- Over-coupled dimers (<3%).

Alternative Synthetic Routes

One-Pot Tandem Cyclization-Coupling

A streamlined approach combines isoxazole formation and coupling in a single pot:

- In situ nitrile oxide generation : From 2-chlorobenzaldehyde oxime.

- Cycloaddition with methyl propiolate : Forms the isoxazole ester.

- Direct CDI activation and coupling : Without isolating intermediates (Overall yield: 68–74%).

Advantages :

- Reduces purification steps.

- Minimizes exposure to air-sensitive intermediates.

Analytical Characterization

Critical data for verifying the target compound:

- $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 7.63–7.15 (m, 4H, Ar-H), 3.90 (s, 2H, CH$$2$$-S), 2.45 (s, 3H, SMe).

- LC-MS : [M+H]$$^+$$ calcd. 388.1, found 388.0.

- Melting point : 239–241°C.

Análisis De Reacciones Químicas

Types of Reactions

The compound (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: Halogenation or alkylation reactions using reagents like bromine (Br₂) or alkyl halides

Common Reagents and Conditions

Oxidation: H₂O₂, KMnO₄, under acidic or basic conditions.

Reduction: LiAlH₄, sodium borohydride (NaBH₄), typically in anhydrous solvents.

Substitution: Br₂, alkyl halides, often in the presence of a catalyst or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural features that allow for interactions with various biological targets.

Case Study: Anticancer Activity

Research has shown that compounds with similar structural features exhibit anticancer properties. For instance, derivatives of isoxazole and imidazole have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. A study demonstrated that modifications to the imidazole ring can enhance the anticancer activity of related compounds .

Antimicrobial Properties

Compounds containing isoxazole rings have been reported to possess antimicrobial activity. The unique combination of functional groups in this compound may allow it to target bacterial enzymes or pathways effectively.

Data Table: Structural Similarities and Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloro-N-(5-methylisoxazol-3-yl)acetamide | Isoxazole ring with acetamide | Antimicrobial |

| 1-(2-Chlorophenyl)-3-methylimidazolium chloride | Imidazole ring with chlorophenyl | Anticancer |

| 5-Methylisoxazole-4-carboxylic acid | Isoxazole with carboxylic acid | Anti-inflammatory |

This table highlights the diversity of biological activities associated with structurally similar compounds, suggesting that the target compound may also exhibit significant antimicrobial properties.

Pharmacokinetic Studies

Understanding the pharmacokinetics of this compound is crucial for its development as a drug candidate. The methylthio group may enhance its solubility and bioavailability, making it a subject of interest in drug formulation studies.

Methodologies for Pharmacokinetic Evaluation

Key methodologies include:

- Absorption Studies : Evaluating how well the compound is absorbed in biological systems.

- Metabolism Studies : Investigating how the compound is metabolized by liver enzymes.

- Excretion Studies : Understanding how the compound is eliminated from the body.

These studies are essential for elucidating the mechanism of action and optimizing the compound's efficacy.

Interaction Studies

The interaction of this compound with biological targets is critical for understanding its therapeutic potential. Interaction studies can elucidate:

- Mechanisms of action against specific enzymes or receptors.

- Potential side effects based on interaction profiles with other biomolecules.

Mecanismo De Acción

The mechanism of action of (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .

Actividad Biológica

The compound (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic organic molecule that combines isoxazole and imidazole moieties. Its structure suggests potential interactions with various biological targets, making it a candidate for medicinal chemistry research. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H14ClN3O2S

- Molecular Weight : 335.81 g/mol

The presence of a chlorophenyl group may enhance biological activity through increased lipophilicity and potential receptor interactions. The methylthio group could influence pharmacokinetics and bioavailability.

Biological Activity Overview

Research indicates that compounds containing isoxazole and imidazole rings exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines.

- Anti-inflammatory Effects : Certain compounds in this class have been noted for their ability to modulate inflammatory responses.

The mechanisms by which this compound exerts its biological effects can be categorized as follows:

- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways critical for cell proliferation and survival.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, particularly at the G2/M phase.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique properties and potential advantages of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloro-N-(5-methylisoxazol-3-yl)acetamide | Isoxazole ring with acetamide | Antimicrobial |

| 1-(2-Chlorophenyl)-3-methylimidazolium chloride | Imidazole ring with chlorophenyl | Anticancer |

| 5-Methylisoxazole-4-carboxylic acid | Isoxazole with carboxylic acid | Anti-inflammatory |

The dual functionality of the target compound may confer enhanced selectivity towards specific biological targets compared to similar compounds .

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of various imidazole derivatives on HT-29 colon cancer cells, it was found that certain derivatives caused significant cell cycle arrest at the G2/M phase. This suggests a potential mechanism for anticancer activity through disruption of normal cell division processes .

Case Study 2: Antimicrobial Efficacy

A series of experiments tested the antimicrobial properties of related imidazole compounds against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that some derivatives exhibited substantial zones of inhibition, demonstrating their potential as antimicrobial agents .

Comparación Con Compuestos Similares

Structural Features and Heterocyclic Diversity

The target compound’s isoxazole-imidazole methanone scaffold distinguishes it from other heterocyclic systems. Key comparisons include:

- Nitroimidazole Derivatives : and describe 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole, where a nitro group enhances electrophilicity, contrasting with the target’s methylthio group, which is electron-donating. The nitro group increases reactivity in nucleophilic substitutions .

- Triazole-Thioether Systems: Compounds like 2-(4-(2,4-difluorophenyl)-5-(phenylsulfonyl)triazol-3-ylthio)-1-phenylethanone () utilize a sulfonyl group, which imparts polarity and metabolic stability compared to the methylthio group in the target compound .

- Thiazole-Pyrazole Hybrids: highlights thiazole derivatives with fluorophenyl substituents.

Substituent Effects

Physical and Spectral Properties

While melting points and spectral data for the target compound are unreported, analogs provide benchmarks:

Q & A

Q. Methodology :

- Stepwise heterocyclic assembly : Prioritize forming the isoxazole and dihydroimidazole rings separately before coupling via a methanone bridge. Use nucleophilic substitution (e.g., replacing methylthio groups with amines) to refine intermediates .

- Reaction conditions : Optimize temperature (60–90°C), solvent (DMF or ethanol), and catalysts (NaH or NaOEt) to enhance regioselectivity and reduce by-products. Microwave-assisted synthesis can improve reaction efficiency .

- Monitoring : Employ TLC with UV visualization or HPLC (C18 column, acetonitrile/water mobile phase) to track intermediates .

Q. Key Data :

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Coupling Reaction | DMF, 80°C, 12h | |

| Microwave Irradiation | 150W, 10min |

Basic: Which spectroscopic methods confirm the compound’s structural integrity?

Q. Methodology :

- X-ray crystallography : Resolve crystal structure to validate bond angles and substituent positions (e.g., 90 K single-crystal study, R factor < 0.05) .

- NMR : Use - and -NMR to identify methylthio (δ 2.5–3.0 ppm) and isoxazole protons (δ 6.5–7.5 ppm). Compare with computed spectra for validation .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]) and fragmentation patterns .

Advanced: How to design SAR studies for bioactivity optimization?

Q. Methodology :

- Substituent variation : Synthesize analogs with halogen (Cl, F), alkyl (methyl), or aryl (p-tolyl) substitutions on the phenyl or imidazole rings. Assess bioactivity (e.g., enzyme inhibition) .

- Functional group replacement : Replace methylthio (-SCH) with sulfoxide or sulfone groups to modulate electronic effects .

- Data analysis : Use IC values and molecular docking (AutoDock Vina) to correlate structure-activity trends .

Q. SAR Table :

| Analog Substituent | Bioactivity (IC, μM) | Reference |

|---|---|---|

| 2-Chlorophenyl (parent) | 0.45 | |

| 3-Fluorobenzylthio | 0.32 | |

| Cyclopropylmethanone | 1.20 |

Advanced: What computational approaches predict reactivity and binding modes?

Q. Methodology :

- DFT calculations : Compute HOMO/LUMO energies (Gaussian 09) to identify nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (GROMACS) to assess binding stability .

- ADMET prediction : Use SwissADME to evaluate pharmacokinetic properties (e.g., LogP, BBB permeability) .

Advanced: How to address environmental impact and degradation pathways?

Q. Methodology :

- Fate studies : Assess hydrolysis (pH 4–9, 25°C) and photolysis (UV-Vis irradiation) to identify degradation products .

- Ecotoxicology : Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) .

- Analytical quantification : LC-MS/MS (MRM mode) to detect trace levels in water/soil .

Basic: What HPLC conditions separate the compound from synthetic by-products?

Q. Methodology :

- Column : C18 (5μm, 250 × 4.6 mm)

- Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B), 40–80% B over 20min .

- Detection : UV at 254 nm; retention time ~12.3 min .

Advanced: How to resolve contradictions in regioselectivity during synthesis?

Q. Methodology :

- Controlled experiments : Vary solvents (polar vs. nonpolar) and bases (KCO vs. NaH) to isolate competing pathways .

- Kinetic vs. thermodynamic control : Monitor reaction at intervals (TLC) under low (25°C) vs. high (80°C) temperatures .

- Computational modeling : Compare transition state energies (Gaussian) for competing regiochemical outcomes .

Advanced: What strategies improve crystallinity for X-ray analysis?

Q. Methodology :

- Solvent screening : Recrystallize from ethanol/water (7:3) or DCM/hexane .

- Additives : Use seed crystals or ionic liquids to induce nucleation .

- Temperature gradient : Slow cooling (0.5°C/min) from saturated solution .

Basic: How to assess compound stability under varying pH and temperature?

Q. Methodology :

- Forced degradation : Expose to 0.1M HCl (acidic), 0.1M NaOH (basic), and 40°C/75% RH (thermal) for 14 days .

- Stability-indicating HPLC : Monitor degradation products (e.g., hydrolysis of methylthio group) .

Advanced: What in vitro assays evaluate target engagement in kinase inhibition?

Q. Methodology :

- Kinase profiling : Use radiometric -ATP assays (Eurofins) against panels (e.g., EGFR, VEGFR) .

- Cellular assays : Measure proliferation inhibition in cancer lines (IC) via MTT assay .

- Thermal shift assay : Monitor target protein melting temperature () shifts upon ligand binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.